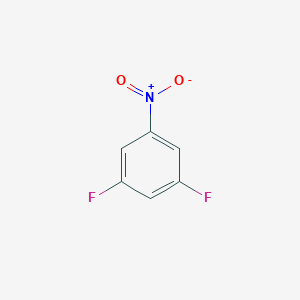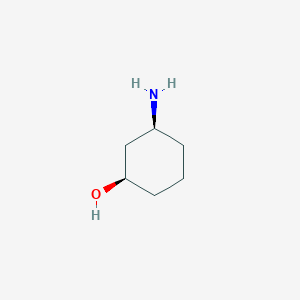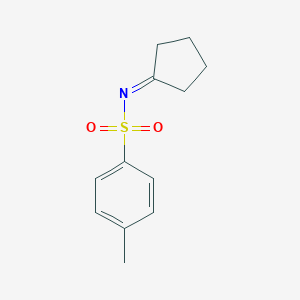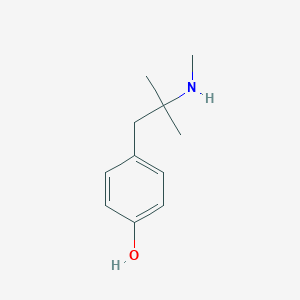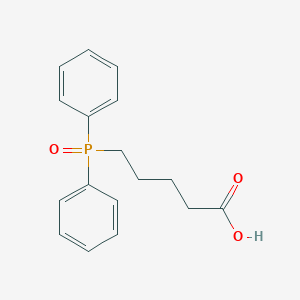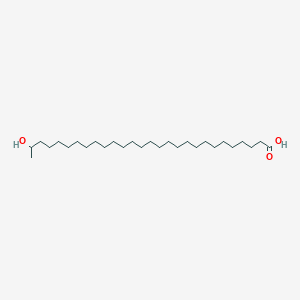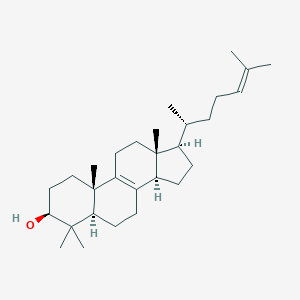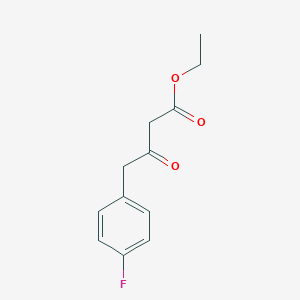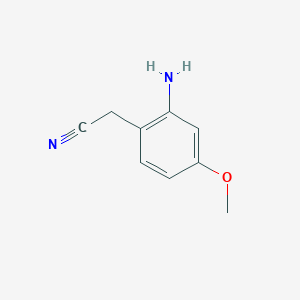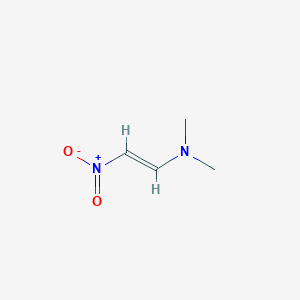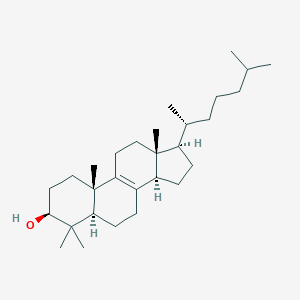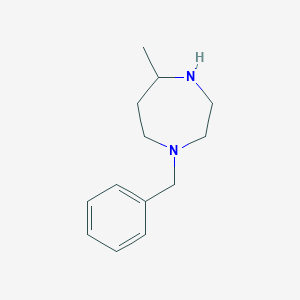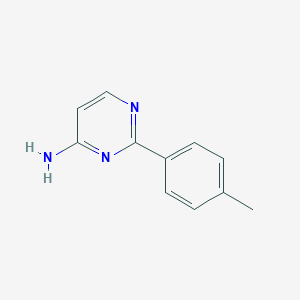
2-(p-Tolyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyl)pyrimidin-4-amine, also known as 4-Amino-2-(p-tolyl)pyrimidine, is an organic compound with the molecular formula C11H11N3. It is a pyrimidine derivative that has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. In
Mécanisme D'action
The mechanism of action of 2-(p-Tolyl)pyrimidin-4-amine involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of 2-(p-Tolyl)pyrimidin-4-amine to the active site of the enzyme is mediated by hydrogen bonding and hydrophobic interactions. The inhibition of the target enzyme leads to a decrease in the cellular activity of the enzyme, which in turn leads to a decrease in the cellular activity of the pathway in which the enzyme is involved.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(p-Tolyl)pyrimidin-4-amine depend on the specific enzyme that is inhibited. Inhibition of PKC has been shown to have antiproliferative effects on cancer cells and anti-inflammatory effects on immune cells. Inhibition of CDK2 has been shown to have antiproliferative effects on cancer cells and anti-inflammatory effects on immune cells. Inhibition of GSK-3β has been shown to have neuroprotective effects in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(p-Tolyl)pyrimidin-4-amine in lab experiments is its specificity for the target enzyme. This allows for the selective inhibition of the target enzyme without affecting other cellular processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using 2-(p-Tolyl)pyrimidin-4-amine in lab experiments is its low solubility in water, which can limit its use in certain assays.
Orientations Futures
For the research on 2-(p-Tolyl)pyrimidin-4-amine include the identification of new target enzymes and the development of more potent inhibitors. The use of 2-(p-Tolyl)pyrimidin-4-amine in combination with other inhibitors has also been proposed as a potential strategy for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for the preparation of 2-(p-Tolyl)pyrimidin-4-amine could lead to the production of analogs with improved properties. Finally, the use of 2-(p-Tolyl)pyrimidin-4-amine in animal models of disease could provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(p-Tolyl)pyrimidin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 4-chloro-2-(p-tolyl)pyrimidine with ammonia in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-2-(p-tolyl)pyrimidine with hydrazine hydrate in the presence of a base such as potassium hydroxide. Both methods yield 2-(p-Tolyl)pyrimidin-4-amine as a white crystalline solid with a melting point of 216-218°C.
Applications De Recherche Scientifique
2-(p-Tolyl)pyrimidin-4-amine has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. It has been identified as a potential inhibitor of several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCFCWMTVQADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
